2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

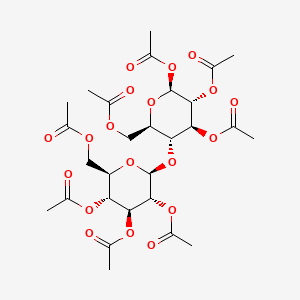

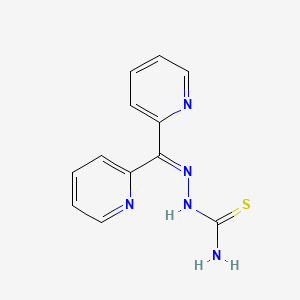

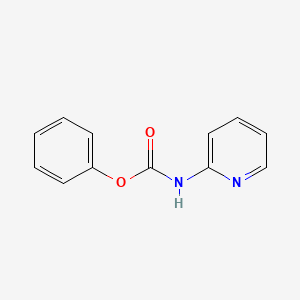

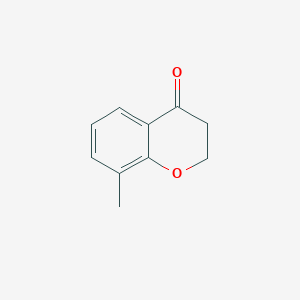

2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide is a chemical compound with the molecular formula C12H11N5S . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of a similar compound, 2-Methylbenzyl 2-(dipyridin-2-ylmethylene)hydrazinecarbodithioate, has been reported . The compound was synthesized from the condensation of di-2-pyridylketone and a novel dithiocarbazate, S-2-methylbenzyl-dithiocarbazate .Molecular Structure Analysis

The molecular structure of 2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide consists of 12 carbon atoms, 11 hydrogen atoms, 5 nitrogen atoms, and 1 sulfur atom . The average mass is 257.314 Da and the monoisotopic mass is 257.073517 Da .Applications De Recherche Scientifique

Coordination Compounds for Cancer Therapy

Coordination compounds of copper and nickel with derivatives of hydrazinecarbothioamide, including 2-(dipyridin-2-ylmethylene)hydrazinecarbothioamide, have been synthesized and evaluated for their antitumor activities. These compounds have shown significant inhibitory effects on the growth and propagation of myeloid human leukemia HL-60 cancer cells at low concentrations, highlighting their potential in cancer therapy (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

Synthesis and Study of Coordinating Agents

The synthesis of coordinating agents from hydrazinecarbothioamide compounds has been explored for the development of new coordination compounds. These agents, obtained from condensation reactions, demonstrate potential as mono- or bidentate coordinating agents, paving the way for the construction of coordination compounds with various beneficial properties (Chiriac & Codreanu, 2022).

Antifungal and Antioxidant Activities

Metal complexes of hydrazinecarbothioamide have been tested against selected fungi, showing significant antifungal activities. Additionally, their antioxidant activities have been confirmed through their interaction with stable free radicals. These findings suggest the potential of these complexes in developing antifungal and antioxidant agents (Al-Amiery, Kadhum, & Mohamad, 2012).

Electrochemical Applications

The electrochemical properties of conductive polymers have been enhanced through the surface modification with 2-(pyridin-3-ylmethylene)hydrazine-1-carbothioamide. These modifications have improved the performance of electrochemical redox capacitors, demonstrating the potential of these compounds in electrochemical applications (Safari, Ehsani, Bigdelo, & Mirtamizdoust, 2019).

Fluorescent Probe for Iron Detection

A derivative of hydrazinecarbothioamide has been investigated as a fluorescent sensor for the determination of Fe(III) in aqueous solutions. This sensor displayed good selectivity for Fe(III) against a range of cations, offering a new approach to metal ion detection in biological and environmental samples (Casanueva Marenco, Fowley, Hyland, Hamilton, Galindo-Riaño, & Callan, 2012).

Propriétés

IUPAC Name |

(dipyridin-2-ylmethylideneamino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S/c13-12(18)17-16-11(9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H3,13,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYASWWOZAMQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NNC(=S)N)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474968 |

Source

|

| Record name | di-2-pyridylketone thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dipyridin-2-ylmethylene)hydrazinecarbothioamide | |

CAS RN |

6839-91-4 |

Source

|

| Record name | di-2-pyridylketone thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)

![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)